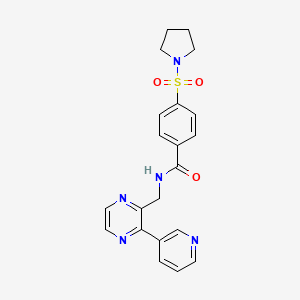

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as PDPB, is a small molecule compound that has been extensively studied for its potential therapeutic applications. PDPB is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Aplicaciones Científicas De Investigación

Heterocyclic N-Oxide Derivatives in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including pyridine and pyrazine, exhibit a wide range of functionalities, important in organic synthesis, catalysis, and drug applications. These compounds play a crucial role in forming metal complexes, designing catalysts, and synthesizing various biologically active molecules. Their medicinal applications are highlighted by potent anticancer, antibacterial, and anti-inflammatory activities, demonstrating the broad utility of N-oxide derivatives in advanced chemistry and drug development investigations (Li et al., 2019).

Phenothiazines: Synthesis and Biological Activities

Phenothiazine derivatives, with various structural modifications including those related to pyrazine, have shown a spectrum of promising biological activities. These modifications have led to significant antibacterial, anticancer, and anti-inflammatory effects. The interaction of phenothiazines with biological systems highlights the pharmacophoric potency of the scaffold, underlining the versatility of these compounds in synthesizing agents with desired biological activities (Pluta et al., 2011).

Pyrimidine Derivatives as Optical Sensors and Medicinal Agents

Pyrimidine derivatives, often synthesized utilizing heterocyclic compounds similar to pyrazine, serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These compounds also have a range of biological and medicinal applications, reinforcing the importance of heterocyclic derivatives in developing novel therapeutic agents and sensors (Jindal & Kaur, 2021).

Pyrazinamide Resistance in Mycobacterium tuberculosis

In the context of tuberculosis treatment, the role of compounds like pyrazinamide, which shares a pyrazine core, is crucial. Understanding the mechanisms of action and resistance against pyrazinamide helps in developing strategies to combat drug-resistant tuberculosis, illustrating the medical significance of pyrazine derivatives (Njire et al., 2016).

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives play a significant role in drug discovery, offering a versatile scaffold for synthesizing biologically active compounds. The pyrrolidine ring, due to its sp3-hybridization and stereochemistry, allows for efficient exploration of pharmacophore space. This versatility is instrumental in the development of novel therapeutic agents, further underlining the significance of incorporating heterocyclic elements like pyrrolidine and pyrazine in drug design (Li Petri et al., 2021).

Propiedades

IUPAC Name |

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c27-21(16-5-7-18(8-6-16)30(28,29)26-12-1-2-13-26)25-15-19-20(24-11-10-23-19)17-4-3-9-22-14-17/h3-11,14H,1-2,12-13,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADSCXYFAGVRJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)